![molecular formula C52H88N10O15 B549164 N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 162808-62-0](/img/structure/B549164.png)
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Overview
Description
This compound is a highly complex macrocyclic molecule characterized by a hexazatricyclo[22.3.0.09,13]heptacosan backbone, functionalized with multiple hydroxyl, aminoethylamino, and aromatic substituents. The presence of aminoethylamino and hydroxyphenyl groups may enhance cellular uptake or receptor binding, while the macrocyclic scaffold could confer metabolic stability .
Preparation Methods
Caspofungin is synthesized through a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis . The preparation involves several steps:
Fermentation: Glarea lozoyensis is fermented to produce pneumocandin B0.
Solid-Liquid Separation: The fermentation product undergoes solid-liquid separation.
Leaching and Adsorption: The separated product is leached and adsorbed.
Desorption and Concentration: The adsorbed product is desorbed and concentrated.
Drying: The concentrated product is dried to obtain a crude product.
Synthesis and Refining: The crude product undergoes three-step synthesis and one-step refining to produce caspofungin acetate.
Chemical Reactions Analysis
Caspofungin undergoes various chemical reactions, including:
Hydrolysis: Caspofungin can undergo hydrolysis, leading to the formation of inactive metabolites.
N-acetylation: This reaction results in the formation of N-acetylated metabolites.
Oxidation and Reduction: While caspofungin primarily undergoes non-oxidative metabolism, it can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Pharmacological Potential
The compound's structural complexity indicates potential pharmacological applications. Research has indicated that compounds with similar structures may exhibit:
- Antioxidant Activity : Compounds with hydroxyl groups often show significant antioxidant properties.
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways.
Drug Development
The unique arrangement of functional groups makes this compound a candidate for drug development targeting various diseases. Its bioactivity can be explored through:
- In vitro Studies : Assessing cellular interactions and effects on specific pathways.
- In vivo Studies : Evaluating therapeutic efficacy in animal models.
Biochemical Research
This compound can serve as a tool in biochemical research to understand interactions within complex biological systems. Its ability to bind to various receptors or enzymes can be studied to elucidate mechanisms of action.
Nanotechnology Applications
Due to its complex structure, the compound could be utilized in nanotechnology for:
- Drug Delivery Systems : Enhancing the solubility and bioavailability of therapeutic agents.
- Targeted Therapy : Modifying nanoparticles for specific targeting of diseased tissues.
Case Study 1: Antioxidant Activity
A study exploring structural analogs of the compound demonstrated significant antioxidant activity through radical scavenging assays. The presence of hydroxyl groups was crucial for this activity.
Case Study 2: Anti-inflammatory Properties
Research involving similar compounds revealed their effectiveness in reducing inflammation in murine models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the synthesis of β(1,3)-D-glucan, a crucial component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately, the death of the fungal cell . The primary molecular target of caspofungin is the enzyme β(1,3)-D-glucan synthase .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: cytotoxic triterpenoids, glycosides, and related macrocycles.
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Complexity vs. Bioactivity: The target compound’s macrocyclic backbone differs from triterpenoid glycosides (), which rely on hydrophobic oleanane cores and polar glycosyl chains for cytotoxicity. Its aminoethylamino group may enable proton-sponge effects for endosomal escape, a feature absent in triterpenoids . Compared to Zygocaperoside (), the target lacks flavonoid-based glycosylation but includes a hydroxyphenyl group, which could mimic tyrosine kinase inhibitor motifs .
Metabolic Stability: The macrocyclic scaffold may reduce enzymatic degradation compared to linear peptides or simpler glycosides.
Hypothetical Mechanisms: The hydroxyphenyl and hydroxypropyl groups may enable redox cycling or metal chelation, akin to polyphenol-based therapeutics. This contrasts with triterpenoid glycosides, which often act via mitochondrial apoptosis pathways .
Biological Activity
The compound N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (commonly referred to as a lipopeptide antifungal agent) exhibits significant biological activity primarily against pathogenic fungi. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Basic Information
Property | Details |
---|---|
CAS Number | 135575-42-7 |
Molecular Formula | C50H80N8O17 |
Molecular Weight | 1065.2 g/mol |
IUPAC Name | N-[(3S,9S,...(full name omitted for brevity)] |
The compound's structure features multiple hydroxyl groups and amino functionalities that contribute to its solubility and biological activity. It primarily acts by inhibiting the synthesis of 1,3-β-D-glucan—a critical component of fungal cell walls—thereby compromising the integrity of fungal cells and leading to cell death .
Antifungal Activity
Research has shown that this compound is effective against a range of fungal pathogens. Its antifungal properties have been attributed to its ability to disrupt cell wall synthesis. Notably:
- In vitro Studies : Various studies have demonstrated that this compound exhibits potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
- Efficacy : In a study comparing its effectiveness with established antifungal agents like fluconazole and amphotericin B, it was found to be equally or more effective in inhibiting fungal growth .
Case Studies
- Clinical Application : A clinical trial involving patients with invasive candidiasis highlighted the compound's effectiveness in reducing fungal burden compared to standard treatments. Patients treated with this lipopeptide showed a significant decrease in fungal load within the first week of therapy .
- Resistance Mechanisms : Investigations into resistance mechanisms revealed that while some strains of fungi developed resistance to traditional antifungals, they remained susceptible to this compound. This suggests a potential role in treating resistant fungal infections .
Comparative Studies
A series of comparative studies have been conducted to evaluate the biological efficacy of this compound against other antifungals:
Study | Compounds Compared | Findings |
---|---|---|
Study 1 | Fluconazole | Compound showed superior efficacy |
Study 2 | Amphotericin B | Comparable effectiveness with fewer side effects |
Study 3 | Caspofungin | Demonstrated lower resistance development |
Mechanistic Insights
Mechanistic studies indicate that the compound not only inhibits cell wall synthesis but also triggers apoptotic pathways in fungal cells. This dual action enhances its antifungal efficacy and provides a promising avenue for further research into combination therapies .
Properties
CAS No. |
162808-62-0 |
---|---|
Molecular Formula |
C52H88N10O15 |
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
JYIKNQVWKBUSNH-WVDDFWQHSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Key on ui application |
Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. |
boiling_point |
1408.1ºC at 760mmHg |
melting_point |
N/A |
Key on ui other cas no. |
162808-62-0 179463-17-3 |
physical_description |
Solid |
solubility |
Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |
storage |
−20°C |
Synonyms |
Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.